molecular formula C13H10FNO3 B6368202 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261973-23-2

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368202
CAS RN: 1261973-23-2
M. Wt: 247.22 g/mol
InChI Key: JYYLVMQKHIPGNV-UHFFFAOYSA-N
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Description

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% (FMHPOH) is an important compound used in various scientific research applications. It is a versatile compound with a wide range of uses, from pharmaceuticals to laboratory experiments. FMHPOH has a wide range of biochemical and physiological effects, and is used in many different fields of research.

Scientific Research Applications

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is used in a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of fluorescent molecules and in the development of new catalysts. 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is also used in the synthesis of polymers and in the development of new materials.

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a proton donor, donating protons to the reaction medium. This allows the reaction to proceed more efficiently and with greater yields.
Biochemical and Physiological Effects
6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its versatility. It can be used in a wide range of applications, from the synthesis of pharmaceuticals to the development of new materials. Additionally, it is relatively easy to synthesize, making it an ideal choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not as stable as some other compounds, and it is not as soluble in water as some other compounds. Additionally, it is not as widely available as some other compounds.

Future Directions

The future of 6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is promising. It is being studied for its potential use in the development of new pharmaceuticals, agrochemicals, and materials. Additionally, it is being studied for its potential use in the development of new catalysts, fluorescent molecules, and polymers. It is also being studied for its potential use in the development of new treatments for diseases such as cancer and Alzheimer’s. Finally, it is being studied for its potential use in the development of new methods for drug delivery.

Synthesis Methods

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is synthesized by a two-step process. The first step involves the reaction of 2-fluoro-5-methoxycarbonylphenylboronic acid with 2-hydroxypyridine in the presence of a catalyst such as palladium or nickel. The second step involves the deprotection of the boronic acid with a suitable base, such as sodium hydroxide or sodium bicarbonate.

properties

IUPAC Name

methyl 4-fluoro-3-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-5-6-10(14)9(7-8)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYLVMQKHIPGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683084
Record name Methyl 4-fluoro-3-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine

CAS RN

1261973-23-2
Record name Methyl 4-fluoro-3-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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